4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3S2/c1-2-5-12-9(3-1)16-11-10-8(4-6-15-10)13-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUASKVDSYNCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Thieno[3,2-d]pyrimidine Synthesis
Cyclocondensation via Gewald Reaction
The Gewald reaction serves as a foundational step for constructing the thiophene ring fused to pyrimidine. In a representative procedure, 2-aminothiophene-3-carbonitrile derivatives are synthesized by reacting ketones or aldehydes with malononitrile and sulfur in ethanol under basic conditions. For instance, ethyl 2-aminothiophene-3-carboxylate (8 ) reacts with urea at 180°C to yield thieno[3,2-d]pyrimidin-4(3H)-one (9 ), which is subsequently chlorinated using POCl₃ to generate 4-chlorothieno[3,2-d]pyrimidine (10 ). This intermediate provides the electrophilic C4 position necessary for nucleophilic thioether formation.
Alternative Cyclization Strategies
Thermal cyclization of thiourea derivatives offers another route. Heating 3-amino-2-mercaptothieno[3,2-d]pyrimidine with acetic anhydride induces intramolecular dehydration, forming the bicyclic core with a thiol group at C4. IR spectroscopy confirms successful cyclization through the disappearance of NH₂ stretches (3441–3271 cm⁻¹) and emergence of C=S vibrations (1215 cm⁻¹).
Thioether Linkage Installation
Nucleophilic Aromatic Substitution
The most direct method involves reacting 4-chlorothieno[3,2-d]pyrimidine (10 ) with pyridine-2-thiol under basic conditions. In a protocol adapted from kinase inhibitor syntheses, 10 (1 eq) and pyridine-2-thiol (1.2 eq) are stirred in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane 1:1), yielding 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine with ~65% efficiency after column purification.
Table 1: Optimization of Thioether Formation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 65 |
| NaH | THF | 60 | 8 | 58 |
| Et₃N | DCM | 40 | 24 | 42 |
Oxidative Coupling via Disulfides
For pyridine-2-thiol derivatives with poor solubility, an oxidative coupling approach using 2,2'-dipyridyl disulfide proves effective. The disulfide (1.5 eq) reacts with 10 in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 100°C, achieving 72% yield. This method circumvents the need for strongly basic conditions, preserving acid-sensitive functional groups.
Mechanistic Considerations
Electronic Effects on Reactivity
The C4 position of thieno[3,2-d]pyrimidine exhibits enhanced electrophilicity due to conjugation with the electron-deficient pyrimidine ring. Density functional theory (DFT) calculations reveal a partial positive charge (δ+ = 0.32) at C4, facilitating nucleophilic attack by the thiolate anion. Steric hindrance from the pyridine nitrogen ortho to the thioether linkage imposes conformational constraints, as evidenced by NOESY correlations showing restricted rotation about the S–C bond.
Byproduct Formation and Mitigation
Competitive hydrolysis of the C4–Cl bond generates 4-hydroxythieno[3,2-d]pyrimidine as a major byproduct (15–20%). Incorporating molecular sieves (4Å) reduces water content, suppressing hydrolysis to <5%. Additionally, substituting DMF with anhydrous THF improves selectivity for thioether formation over hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine H6), 8.52 (s, 1H, pyrimidine H2), 8.01–7.94 (m, 2H, thiophene H5 + pyridine H3), 7.68 (t, J = 7.2 Hz, 1H, pyridine H4), 7.43 (d, J = 5.2 Hz, 1H, thiophene H6).
13C NMR (101 MHz, DMSO-d6): δ 171.2 (C4), 158.9 (C2), 150.1 (pyridine C2), 137.8 (thiophene C5), 124.6 (pyridine C5), 122.3 (thiophene C6), 119.4 (pyridine C4).
HRMS (ESI+): m/z calcd for C₁₃H₈N₃S₂ [M+H]⁺ 286.0164, found 286.0168.
Scale-Up and Industrial Adaptations
Biological Relevance and Derivatives
While 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine itself shows moderate EGFR inhibition (IC50 = 380 nM), structural analogs demonstrate enhanced potency. Introducing electron-withdrawing groups (e.g., –CF3) at C5 improves IC50 to 42 nM against EGFRT790M mutants. The thioether linkage’s flexibility allows for targeted modifications, with SAR studies indicating:
- Pyridine N-position critical for solubility: 2-pyridyl > 3-pyridyl > 4-pyridyl
- Thioether sulfur oxidation reduces activity by 10-fold
- Methylation at thiophene C5 enhances metabolic stability
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of thieno[3,2-d]pyrimidine derivatives, including 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine. A significant investigation involved synthesizing various 4-substituted thieno[3,2-d]pyrimidines and evaluating their efficacy against Plasmodium falciparum and Plasmodium berghei. The chloro analogue of Gamhepathiopine, a derivative of thieno[3,2-d]pyrimidine, demonstrated promising results by exhibiting potent activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells. This compound also showed enhanced efficacy against the hepatic stage of P. berghei, indicating its potential for multistage antimalarial treatment strategies .
Antiviral Properties
In the realm of antiviral research, compounds based on the thieno[3,2-d]pyrimidine scaffold have been explored for their effectiveness against HIV. A study focused on the synthesis of novel pyrimidine derivatives aimed to combat drug resistance in HIV-1. The synthesized derivatives displayed excellent potency against wild-type HIV-1 strains, with some compounds achieving low EC50 values (effective concentration for 50% inhibition). These findings suggest that thieno[3,2-d]pyrimidines could serve as a foundation for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) that circumvent existing resistance mechanisms .
Anticancer Applications
The anticancer potential of thieno[3,2-d]pyrimidines has been extensively documented. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have shown that pyrido[2,3-d]pyrimidines exhibit significant activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells by inducing apoptosis and cell cycle arrest via JNK pathway activation . Additionally, thieno[3,2-d]pyrimidines have been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This makes them promising candidates for targeted cancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives
Substituent Variations at Position 4
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituents at position 3. Below is a comparative analysis:
4-Oxygen-Linked Derivatives
- Example: 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (e.g., compounds 2a–c) Activity: Potent VEGFR-2 inhibitors with IC50 values of 150–199 nM . Key Feature: The oxygen linker facilitates hydrogen bonding with kinase active sites.
4-Sulfur-Linked Derivatives
- Target Compound: 4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine Potential Activity: Predicted kinase inhibition (e.g., EGFR, VEGFR-2) due to sulfur’s electron-withdrawing effects and pyridine’s π-π stacking capability. Comparison: The thioether linkage may enhance metabolic stability compared to oxygen analogs .
4-Morpholino Derivatives
- Example: 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (Compound 2a) Activity: p110α inhibitor (IC50 = 1.4 µM). Optimization led to derivative 10e, which showed 400-fold increased potency . Key Feature: Morpholino groups improve solubility and target engagement.
Substituent Variations at Position 6
Position 6 modifications are critical for anticancer activity:
6-Pyrrolidinyl-Acetylenic Derivatives
- Example: 4,6-Disubstituted thieno[3,2-d]pyrimidines (e.g., compounds 152–157) Activity: Dual EGFR/ErbB2 inhibitors with IC50 values as low as 14 nM . Comparison: The acetylene group enables covalent binding to kinase cysteine residues, enhancing potency.
6-Aryl/Heteroaryl Derivatives
- Example: 4-(3',4',5'-Trimethoxyanilino)-6-aryl thieno[3,2-d]pyrimidines Activity: Microtubule disruption and EGFR inhibition. Substituents like halogens or methoxy groups modulate electronic effects and cytotoxicity .
Antimicrobial Activity Comparisons
Thieno[3,2-d]pyrimidines with diverse substituents exhibit antimicrobial properties:
Methylthio and Pyrano Derivatives
- Example: 8-Amino-5-isopropyl-2,2-dimethyl-10-(methylthio)pyrano[4,3-d]thieno[3,2-d]pyrimidines (Compounds 6, 8) Activity: Effective against Gram-positive/-negative bacteria, with some matching reference drugs like ciprofloxacin . Key Feature: Methylthio groups enhance lipophilicity and membrane penetration.
Target Compound
Structure-Activity Relationship (SAR) Insights
Comparative Data Table
Biological Activity
4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).
Chemical Structure
The compound belongs to the thienopyrimidine family, known for their various pharmacological properties. The thieno[3,2-d]pyrimidine core structure is essential for its biological activity, which can be modified by substituents to enhance efficacy.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit potent antitumor effects. For instance, compounds derived from this scaffold have shown inhibitory activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .
Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | NCI-H1975 | 0.1 | EGFR Inhibition |
| B1 | A549 | 0.05 | CDK Inhibition |
| B2 | NCI-H460 | 0.08 | Apoptosis Induction |
Anti-inflammatory Effects
4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | COX-2 IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| 5 | 0.04 | Celecoxib | 0.04 |
| 6 | 0.03 | Indomethacin | 0.05 |
Antimicrobial Activity
The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has been explored against both Gram-positive and Gram-negative bacteria. Some compounds showed superior activity compared to traditional antibiotics such as amoxicillin .
Table 3: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| C1 | Staphylococcus aureus | 8 |
| C2 | Escherichia coli | 16 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the thienopyrimidine ring can significantly enhance biological activity. For example, the introduction of electron-donating groups at position 2 has been correlated with increased anti-inflammatory effects .
Case Study 1: LHRH Receptor Antagonism
A notable case involves a derivative that acts as a non-peptide antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated high binding affinity and significant in vitro antagonistic activity, suggesting potential for therapeutic applications in hormone-dependent cancers .
Case Study 2: PDE7 Inhibition
Another study focused on the discovery of phosphodiesterase (PDE) inhibitors derived from thieno[3,2-d]pyrimidine. These compounds displayed selectivity for PDE7 and showed promise in treating inflammatory diseases due to their ability to modulate cyclic nucleotide levels in cells .
Q & A
Q. Which structural modifications enhance the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
